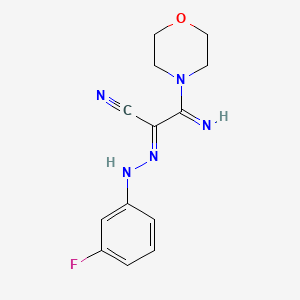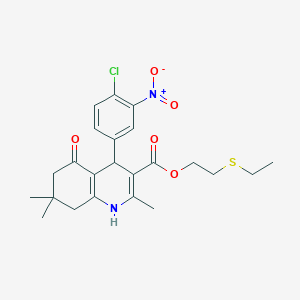![molecular formula C13H16N4O4 B15008751 4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[430]nonane is a complex organic compound featuring a bicyclic structure with a diazabicyclo core and a dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane typically involves multiple steps, starting with the preparation of the diazabicyclo[4.3.0]nonane core. One common method involves the condensation of a 2,3-dinicotinic acid derivative with amides to generate 2,3-pyridine dicarboximide. This intermediate undergoes protection and hydro-reduction to form 8-replace-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. Subsequent reduction in a borohydride system yields the desired diazabicyclo compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dinitrophenyl group can yield amines, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazabicyclo core may also interact with biological membranes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.3.0]nonane derivatives: These compounds share the bicyclic core but differ in their substituents.
Dinitrophenyl derivatives: Compounds with the dinitrophenyl group attached to different cores.
Uniqueness
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane is unique due to the combination of the diazabicyclo core and the dinitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C13H16N4O4 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)10-3-4-12(13(8-10)17(20)21)15-7-6-14-5-1-2-11(14)9-15/h3-4,8,11H,1-2,5-7,9H2 |
Clave InChI |
QAWKMLWGDOMDTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CCN2C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15008669.png)


![1-[3'-(2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15008682.png)

![2-(3-chlorophenyl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15008693.png)
![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)

![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

